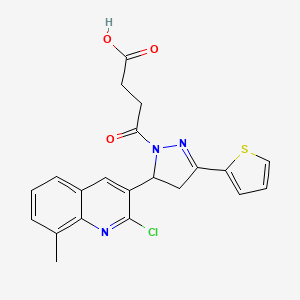

4-(5-(2-chloro-8-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(5-(2-chloro-8-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline derivative featuring a quinoline core substituted with a chlorine atom and a methyl group, coupled with a thiophene moiety. Its structure integrates a 4-oxobutanoic acid side chain, which may enhance solubility and facilitate interactions with biological targets.

Properties

IUPAC Name |

4-[3-(2-chloro-8-methylquinolin-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c1-12-4-2-5-13-10-14(21(22)23-20(12)13)16-11-15(17-6-3-9-29-17)24-25(16)18(26)7-8-19(27)28/h2-6,9-10,16H,7-8,11H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOANBJOTFCVPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-(2-chloro-8-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

The compound has the following chemical characteristics:

- Molecular Weight : 427.91 g/mol

- Molecular Formula : C21H18ClN3O3S

- LogP : 4.2761 (indicating lipophilicity)

- Hydrogen Bond Acceptors : 7

- Hydrogen Bond Donors : 1

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit potent antimicrobial properties. For instance, studies on related pyrazole compounds have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 95% | |

| Compound B | E. coli | 90% | |

| Compound C | Pseudomonas aeruginosa | 85% |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating similar compounds, it was found that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives indicate that certain compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of metabolic enzymes relevant to cancer progression. For example, some studies reported that specific pyrazole compounds inhibited cell proliferation in various cancer models .

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound F | MCF7 (breast cancer) | 15 | |

| Compound G | A549 (lung cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results showed that selected compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects of a related pyrazole compound were assessed using a carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Pharmacological Implications (Inferred)

- Thiophene vs. Phenyl Groups : The thiophen-2-yl group in the target compound may offer stronger π-π interactions with aromatic residues in enzyme binding pockets compared to phenyl or halogenated analogs .

- Chlorine vs. Methoxy Substituents: The 2-chloro-8-methylquinoline moiety may confer higher metabolic stability than methoxy-substituted quinolines (e.g., LEAP CHEM compound ), as methoxy groups are prone to demethylation.

- Fluorophenyl Analogs : highlights a fluorophenyl-substituted pyrazoline, where fluorine’s electronegativity could enhance target affinity compared to thiophene .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what yields/purity can be expected?

The compound is typically synthesized via multi-step protocols involving condensation of substituted quinoline and thiophene precursors with pyrazoline intermediates. A general procedure includes refluxing precursors in ethanol or dioxane with hydrazine hydrate, followed by purification via flash chromatography. Example yields range from 22% to 86%, with purity >95% confirmed by HPLC . Key Steps :

- Cyclization of pyrazoline intermediates under reflux (ethanol, 2–6 hours).

- Purification via solvent mixtures (e.g., DMF:EtOH, 1:1) .

- Final characterization by ¹H/¹³C NMR and HPLC .

Table 1: Representative Synthetic Outcomes

| Compound Analogue | Yield (%) | Purity (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Compound 24 | 86 | >95 | Ethanol reflux, flash chromatography | |

| Compound 25 | 27 | >95 | Hydrazine hydrate, dioxane |

Q. How is the structural integrity of this compound validated?

Structural validation relies on:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm for thiophene/quinoline moieties) and carbonyl signals (δ 170–175 ppm) .

- HPLC : Confirms purity (>95%) with C18 columns and acetonitrile/water gradients .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyrazole C=N at ~1610 cm⁻¹) .

Advanced Research Questions

Q. How can low synthetic yields (e.g., 22–27%) be addressed during scale-up?

Low yields often arise from steric hindrance in the pyrazoline core or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to enhance reaction completeness .

- Catalytic Additives : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to control cyclization kinetics .

Q. What computational approaches are used to model structure-activity relationships (SAR) for this compound?

Pharmacophore modeling and molecular docking are employed to identify key interactions (e.g., quinoline-chlorine as a hydrophobic anchor, thiophene π-stacking). For example:

- Docking Studies : Pyrazoline nitrogen forms hydrogen bonds with kinase active sites .

- MD Simulations : Thiophene flexibility modulates binding affinity in aqueous environments .

Table 2: SAR Insights from Analogues

| Substituent | Bioactivity Trend | Reference |

|---|---|---|

| 2-Chloro-8-methylquinoline | Enhances kinase inhibition | |

| Thiophen-2-yl | Improves solubility |

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in diastereomeric mixtures .

- X-ray Crystallography : Confirms absolute configuration of the pyrazoline ring .

- LC-MS : Detects trace impurities (e.g., unreacted hydrazine) .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester derivatives) .

- PEGylation : Attach polyethylene glycol chains to the pyrazoline nitrogen for prolonged half-life .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to stabilize the amorphous phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.